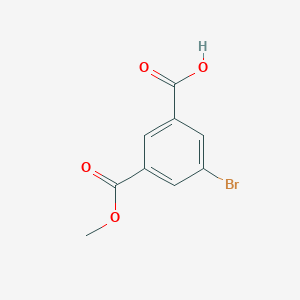

3-Bromo-5-(methoxycarbonyl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXJVAGZPJKDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626694 | |

| Record name | 3-Bromo-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161796-10-7 | |

| Record name | 3-Bromo-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Methoxycarbonyl Benzoic Acid

Direct Synthesis Strategies

Direct synthesis approaches focus on building the molecule by introducing the key functional groups onto a simpler aromatic precursor through sequential reactions. These methods often hinge on controlling the regioselectivity of halogenation reactions.

Electrophilic aromatic substitution is a fundamental strategy for functionalizing aromatic rings. In the context of synthesizing 3-Bromo-5-(methoxycarbonyl)benzoic acid, the key challenge is to control the position of bromination on a deactivated benzoic acid system.

The carboxyl group (-COOH) is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. This inherent directing effect can be leveraged to introduce a bromine atom at the C-3 position of a benzoic acid precursor. However, the deactivating nature of the carboxyl group often necessitates harsh reaction conditions for traditional electrophilic bromination. nih.gov

Modern methods focus on achieving high regioselectivity under milder conditions. The development of regioselective electrophilic aromatic brominations is a high priority in synthetic chemistry, as the resulting aryl bromides are versatile intermediates. nih.gov For instance, the bromination of 3-hydroxybenzonitrile yields multiple isomers, highlighting the challenges in achieving positional selectivity without specialized catalytic systems. nih.gov The synthesis of the target compound requires placing substituents at the 1, 3, and 5 positions, a pattern that can be achieved by carefully selecting the starting materials and reaction sequence.

To overcome the challenges of regioselectivity and harsh conditions, various catalytic systems have been developed. Palladium(II) catalysis, in particular, has emerged as a powerful tool for the meta-C–H bromination of benzoic acid derivatives. nih.govrsc.org This approach utilizes a directing group to guide the catalyst to the desired meta-position, allowing for high selectivity that is often difficult to achieve with classical electrophilic substitution. rsc.orgrsc.org

These palladium-catalyzed reactions can tolerate a variety of substitution patterns on the benzoic acid ring and proceed under relatively mild conditions. nih.govrsc.org The use of an electron-deficient polyfluorobenzoic acid as an additive has been shown to be crucial for the success of these reactions, potentially by increasing the electrophilicity and reactivity of the Pd(II) catalyst. nih.govrsc.org N-bromophthalimide (NBP) or N-bromosuccinimide (NBS) are commonly used as the bromine source in these catalytic cycles. nih.govnih.gov

| Substrate | Catalyst | Brominating Agent | Key Additive | Yield |

|---|---|---|---|---|

| Aniline Derivatives | Pd(OAc)₂ | N-bromophthalimide (NBP) | Polyfluorobenzoic Acid | Not Specified |

| Benzoic Acid Derivatives | Pd(II) | N-bromophthalimide (NBP) | Acid Additives | Not Specified |

An alternative direct strategy involves a carefully planned sequence of reactions where halogenation precedes the introduction or modification of other functional groups. A relevant example is the synthesis of 3,5-dibromobenzoic acid from anthranilic acid. chemicalbook.com This process involves an initial bromination step, followed by a diazotization reaction to remove the amino group. chemicalbook.com

A similar multi-step sequence could be envisioned for the target molecule. For example, one could start with a precursor like 3,5-dibromobenzoic acid. sigmaaldrich.com Subsequent steps would then involve the selective conversion of one of the bromine atoms into a methoxycarbonyl group, a process that falls under functional group interconversion but begins with a sequentially halogenated intermediate.

Electrophilic Aromatic Substitution Approaches

Indirect Synthesis via Functional Group Interconversions

This approach involves starting with a benzoic acid or ester that has a different substituent at the 3-position, which is then chemically converted into a bromine atom. A common and effective method for this transformation is the Sandmeyer reaction, which converts an amino group into a bromo group via a diazonium salt intermediate.

The synthesis could therefore begin with a precursor like methyl 3-aminobenzoate. nih.govsigmaaldrich.com The amino group at the C-3 position can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. The subsequent introduction of a bromide salt, typically Cu(I)Br, would yield the 3-bromo-substituted ester. If the starting material is 3-amino-5-bromobenzoic acid, a similar diazotization reaction could be used to replace the amino group, though this would lead to a dibrominated product. chemimpex.comsigmaaldrich.com

Another FGI strategy involves the oxidation of a methyl group. For instance, the synthesis of 3-bromo-5-methylbenzoic acid can be achieved by the potassium permanganate (B83412) oxidation of one methyl group of 1-bromo-3,5-dimethylbenzene (B43891). chemicalbook.com Following this logic, one could start with a precursor containing a methyl group and a bromine atom, oxidize the methyl group to a carboxylic acid, and then perform esterification to obtain the final product.

Esterification is another key FGI. The synthesis of methyl 5-bromo-3-hydroxybenzoate from 3-bromo-5-hydroxybenzoic acid and methanol (B129727) is a straightforward example of this type of transformation. chemicalbook.com This illustrates how the methoxycarbonyl group can be introduced at the final stage of the synthesis from a corresponding carboxylic acid precursor.

| Starting Material | Key Transformation | Reagents | Product | Reference |

|---|---|---|---|---|

| 1-bromo-3,5-dimethylbenzene | Oxidation of Methyl Group | KMnO₄, Pyridine, H₂O | 3-bromo-5-methylbenzoic acid | chemicalbook.com |

| Anthranilic acid | Bromination & Diazotization | Br₂, NaNO₂, HCl, Ethanol | 3,5-Dibromobenzoic acid | chemicalbook.com |

| 3-bromo-5-hydroxybenzoic acid | Esterification | Methanol | Methyl 3-bromo-5-hydroxybenzoate | chemicalbook.com |

| Methyl 3-aminobenzoate | Diazotization (Sandmeyer Reaction) | NaNO₂, HBr, CuBr | Methyl 3-bromobenzoate | Hypothetical based on nih.govsigmaaldrich.com |

Derivatization from Amino-substituted Benzoate Precursors

One of the most established methods for introducing a bromine atom onto an aromatic ring is through the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from a primary aromatic amine. wikipedia.orgnih.govbohrium.com This approach is highly applicable for the synthesis of this compound, starting from an appropriately substituted aminoaromatic precursor such as dimethyl 5-aminoisophthalate. dyestuffintermediates.comontosight.aichemicalbook.com

The synthesis commences with the diazotization of dimethyl 5-aminoisophthalate. chemicalbook.com This is typically achieved by treating the amino compound with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. masterorganicchemistry.comresearchgate.net

Once the dimethyl 5-(diazonium)isophthalate salt is formed, it is subjected to a copper(I) bromide-mediated substitution reaction. This is the core of the Sandmeyer reaction, where the diazonium group is replaced by a bromine atom, yielding dimethyl 5-bromoisophthalate. wikipedia.orgmasterorganicchemistry.com The reaction mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then abstracts a bromine atom from the copper(II) bromide to form the final product and regenerate the copper(I) catalyst. bohrium.com

The final step in this sequence is the selective hydrolysis of one of the two methyl ester groups of dimethyl 5-bromoisophthalate to afford the target molecule, this compound. This selective saponification can be achieved by carefully controlling the reaction conditions, such as using a stoichiometric amount of a base (e.g., sodium hydroxide) in a suitable solvent system like a methanol/water mixture. The differential reactivity of the two ester groups, influenced by the electronic effects of the bromine atom, can also be exploited to favor the hydrolysis of one ester over the other.

Table 1: Key Transformations in the Derivatization from Amino-substituted Benzoate Precursors

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Diazotization | Sodium nitrite, Hydrochloric acid | Dimethyl 5-(diazonium)isophthalate |

| 2 | Sandmeyer Reaction | Copper(I) bromide | Dimethyl 5-bromoisophthalate |

| 3 | Selective Hydrolysis | Sodium hydroxide (B78521), Methanol/Water | This compound |

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the development of more efficient and environmentally benign synthetic methods has been a major focus in organic chemistry. These advanced techniques often rely on the use of transition metal catalysts and novel reaction media to achieve high selectivity and yields under milder conditions.

Metal-Mediated and Catalytic Syntheses

Transition metal-catalyzed reactions offer powerful tools for the formation of carbon-halogen bonds and the functionalization of aromatic rings. rsc.org For the synthesis of this compound, several metal-mediated strategies can be envisioned.

One such approach involves the palladium-catalyzed cross-coupling of a suitable precursor. For instance, a borylation reaction of dimethyl isophthalate (B1238265) could be performed using a palladium catalyst and a boron-containing reagent to introduce a boronic acid or ester group at the 5-position. researchgate.netacsgcipr.orgrsc.org This borylated intermediate could then undergo a subsequent halogenation reaction, for example, with copper(II) bromide, to furnish the desired bromo-substituted product. The choice of ligands for the palladium catalyst is crucial in directing the regioselectivity of the initial C-H activation and borylation step. rsc.org

Ruthenium-catalyzed C-H activation is another advanced methodology that could potentially be applied. nih.govrsc.org Ruthenium catalysts are known to facilitate the direct functionalization of C-H bonds, which could, in principle, be used for the direct bromination of a benzoic acid derivative. nih.gov While direct catalytic C-H bromination can be challenging, a two-step process involving an initial ruthenium-catalyzed arylation or other functionalization followed by a subsequent transformation to the bromide is a plausible, albeit less direct, route.

Table 2: Potential Metal-Mediated Synthetic Routes

| Catalyst System | Proposed Reaction Sequence | Key Features |

| Palladium/Ligand | C-H Borylation of dimethyl isophthalate followed by bromination. | High regioselectivity achievable through ligand design. rsc.orgrsc.org |

| Ruthenium | Direct C-H functionalization of a benzoic acid derivative. | Potential for high atom economy in direct C-H activation. nih.govrsc.org |

Microemulsion-Based Synthetic Approaches

The use of microemulsions as reaction media represents a green chemistry approach to organic synthesis. mdpi.comacs.org Microemulsions are thermodynamically stable, isotropic mixtures of oil, water, and a surfactant. They provide a large interfacial area, which can enhance the rate of reactions between reactants that are soluble in different phases. researchgate.net

For the synthesis of this compound, a microemulsion system could be employed for the esterification of 3-bromo-5-carboxybenzoic acid with methanol. nih.govfrontiersin.org In this scenario, the carboxylic acid and the alcohol could be partitioned between the oil and water phases of the microemulsion, with the reaction potentially being catalyzed by an enzyme, such as a lipase, which is known to be active at the oil-water interface. nih.gov This enzymatic approach in a microemulsion could offer high selectivity and operate under mild, environmentally friendly conditions.

Furthermore, the principles of microemulsion-based synthesis could be applied to the bromination step itself. A solvent-free or solvent-minimized reaction, potentially facilitated by sonication, could be considered a green alternative to traditional solvent-based brominations. ijisrt.com While specific examples for the synthesis of this compound in microemulsions are not yet prevalent in the literature, the unique properties of these systems offer a promising avenue for future research into greener synthetic routes.

Table 3: Comparison of Synthetic Approaches

| Methodology | Starting Material | Key Transformation | Advantages |

| Derivatization from Amino Precursor | Dimethyl 5-aminoisophthalate | Sandmeyer Reaction | Well-established, reliable. wikipedia.org |

| Metal-Mediated Synthesis | Dimethyl isophthalate | C-H Borylation/Bromination | High potential for selectivity and efficiency. rsc.orgresearchgate.net |

| Microemulsion-Based Synthesis | 3-Bromo-5-carboxybenzoic acid | Enzymatic Esterification | Green reaction conditions, potential for high selectivity. nih.govfrontiersin.org |

Chemical Reactivity and Transformation Studies of 3 Bromo 5 Methoxycarbonyl Benzoic Acid

Reactivity of the Aromatic Ring System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, proceeding through the attack of an electron-deficient species (an electrophile) on the electron-rich π system of the ring. masterorganicchemistry.com However, the aromatic ring of 3-Bromo-5-(methoxycarbonyl)benzoic acid is considerably less reactive than benzene (B151609) itself due to the presence of three electron-withdrawing substituents. msu.edulibretexts.org Both the carboxyl (-COOH) and methoxycarbonyl (-COOCH₃) groups are potent deactivating groups, while the bromo (-Br) group is considered a deactivator as well. libretexts.org Consequently, forcing conditions, such as high temperatures or potent catalysts, are generally required to induce electrophilic substitution.

Regioselectivity in EAS refers to the preferential substitution at specific positions on the aromatic ring. This is determined by the directing effects of the substituents already present. The directing influence of a group is a consequence of its ability to stabilize or destabilize the carbocation intermediate (the arenium ion) formed during the reaction. libretexts.org

The substituents on this compound exert competing influences:

Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director. libretexts.orgquora.com It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-M), making the ortho and para positions particularly electron-deficient. quora.com Therefore, it directs incoming electrophiles to the meta positions (C3 and C5), which are already substituted.

Methoxycarbonyl Group (-COOCH₃): Similar to the carboxyl group, the methoxycarbonyl group is a strong deactivating, meta-directing substituent due to its electron-withdrawing inductive and resonance effects. libretexts.org It also directs incoming electrophiles toward the already occupied C1 and C3 positions.

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong negative inductive effect but are ortho, para-directors. libretexts.orglibretexts.org The directing ability stems from the ability of their lone pairs of electrons to stabilize the arenium ion intermediate via a positive resonance effect (+M). libretexts.org The bromo group at C3 would direct incoming electrophiles to its ortho positions (C2 and C4) and its para position (which is the occupied C6 position relative to C3, but C1 relative to the ring).

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -COOH (Carboxyl) | C1 | -I, -M (Electron-withdrawing) | Strongly Deactivating | Meta |

| -Br (Bromo) | C3 | -I, +M (Inductively withdrawing, resonance donating) | Deactivating | Ortho, Para |

| -COOCH₃ (Methoxycarbonyl) | C5 | -I, -M (Electron-withdrawing) | Strongly Deactivating | Meta |

The mechanism of electrophilic aromatic substitution proceeds via a two-step pathway. msu.edumasterorganicchemistry.com

Attack of the Electrophile: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This step is typically the slow, rate-determining step because it disrupts the stable aromatic system to form a non-aromatic, resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com For this compound, the energy barrier for this step is exceptionally high due to the reduced nucleophilicity of the ring.

Deprotonation: In the second, fast step, a weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the C-C pi bond and, critically, the aromaticity of the ring. masterorganicchemistry.com

The stability of the intermediate arenium ion is key to the reaction's feasibility and regioselectivity. libretexts.org In the case of this compound, electrophilic attack at any of the available positions (C2, C4, or C6) leads to an arenium ion where the positive charge is delocalized over the ring. However, resonance structures that place the positive charge adjacent to one of the electron-withdrawing carbonyl groups would be severely destabilized, further increasing the activation energy of the reaction. libretexts.org

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this reaction is facilitated by the presence of strong electron-withdrawing groups. nih.govyoutube.com

The viability of the most common SNAr pathway, the addition-elimination mechanism, depends on two key factors:

The presence of a good leaving group.

The presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.com

In this compound, the bromine atom at C3 can function as a leaving group. The molecule also possesses two strong electron-withdrawing groups (-COOH and -COOCH₃). However, both of these groups are positioned meta to the bromo leaving group. This arrangement is unfavorable for the addition-elimination mechanism because the negative charge of the intermediate Meisenheimer complex cannot be effectively delocalized and stabilized by the electron-withdrawing groups through resonance. youtube.com Therefore, the classical SNAr pathway is considered highly unlikely for this compound.

An alternative, albeit less common, pathway is the elimination-addition (benzyne) mechanism. This reaction requires extremely strong basic conditions (e.g., sodium amide, NaNH₂) and proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.comyoutube.com While the molecule has protons at C2 and C4 that could potentially be abstracted to initiate benzyne formation, the presence of the highly acidic carboxylic acid proton would interfere, as it would be abstracted first by the strong base. Thus, the benzyne mechanism is also not a probable transformation pathway under typical conditions.

Electrophilic Aromatic Substitution Reactions

Reactivity of the Carboxyl Group

The carboxyl group (-COOH) is a primary site of reactivity in this compound. Its most characteristic reaction is esterification, the conversion of the carboxylic acid into an ester.

The most common method for this transformation is Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netdnu.dp.ua The reaction is a nucleophilic acyl substitution that proceeds through a well-established, reversible mechanism:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of alcohol) to yield the final ester product and regenerate the acid catalyst.

The efficiency of Fischer esterification is governed by equilibrium. To achieve a high yield of the ester, the equilibrium must be shifted to the product side. This can be accomplished by using a large excess of the alcohol reactant or by removing water from the reaction mixture as it is formed, often with a Dean-Stark apparatus. researchgate.net

Steric hindrance around the carboxylic acid can impede the reaction rate, but for this compound, the carboxyl group is not significantly hindered. Alternative methods can offer improved efficiency or milder reaction conditions. The Mitsunobu reaction, for example, allows for the esterification of carboxylic acids with alcohols under neutral conditions using triphenylphosphine (B44618) and an azodicarboxylate, and can be particularly effective for more sensitive substrates. researchgate.net

| Esterification Method | Reagents | Typical Conditions | Key Considerations |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heating, often at reflux | Reversible, equilibrium-controlled. researchgate.net Yield improved by excess alcohol or water removal. |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD | Neutral, often low temperature to room temp. | Mild conditions, works well for primary and secondary alcohols. researchgate.net |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP (catalyst) | Room temperature | Mild conditions, but coupling agent can be problematic to remove. researchgate.net |

Amide Bond Formation and Related Derivatizations

The carboxylic acid moiety of this compound is a primary site for derivatization, most notably through the formation of amide bonds. This transformation is fundamental in the synthesis of a wide array of more complex molecules. The direct condensation of a carboxylic acid with an amine is typically unfavorable and requires activation of the carboxylic acid. rsc.org

Standard coupling reagents can be employed to facilitate this reaction. For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by an amine to form the corresponding amide. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride, methyl 3-bromo-5-(chlorocarbonyl)benzoate, is highly electrophilic and reacts readily with primary or secondary amines to yield the desired N-substituted amide.

Catalytic methods for direct amide formation have also been developed, offering greener alternatives to stoichiometric activating agents. sciepub.com For example, boric acid has been shown to catalyze the direct amidation of carboxylic acids with amines, proceeding through a mixed anhydride (B1165640) intermediate. sciepub.com While specific studies on this compound using these catalytic methods are not prevalent, the principles are broadly applicable to this substrate.

These amidation strategies allow for the introduction of diverse functionalities by varying the amine coupling partner, leading to a wide range of N-substituted 3-bromo-5-(methoxycarbonyl)benzamides.

Reactivity of the Methoxycarbonyl Group

The methoxycarbonyl group, an ester, offers another avenue for the chemical modification of this compound. Its reactivity is centered on nucleophilic acyl substitution.

The methoxycarbonyl group can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions. This reaction converts this compound into 5-bromoisophthalic acid. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. This process is generally irreversible as the carboxylate salt formed in the basic medium is unreactive towards the alcohol byproduct.

Acid-catalyzed hydrolysis, on the other hand, is a reversible process and is typically performed by heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous medium. The equilibrium can be driven towards the products by using a large excess of water. The hydrolysis of bromoisophthalic acid derivatives is a known process, indicating the feasibility of this transformation for this compound. google.com

Transesterification is another key reaction of the methoxycarbonyl group, allowing for the conversion of the methyl ester to other esters. This reaction is typically catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the ester is treated with an excess of another alcohol in the presence of a strong acid. The reaction is reversible and driven to completion by using the desired alcohol as the solvent.

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide. This reaction is also an equilibrium process, and the equilibrium can be shifted by using a large excess of the desired alcohol. For this compound, transesterification provides a route to a variety of ester derivatives by simply changing the alcohol used in the reaction.

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through reactions involving the activation of the carbon-halogen bond.

The carbon-bromine (C-Br) bond in this compound can be activated to participate in a variety of chemical transformations. This activation typically involves the use of a transition metal catalyst or other activating agents. Density Functional Theory (DFT) studies on similar brominated aromatic compounds have shown that the energy barrier for C-Br bond scission is a critical factor in these reactions. For instance, the debromination of bromomethylbenzene on a Cu(110) surface has a calculated energy barrier of 0.073 eV, indicating that such activations can be quite favorable under appropriate conditions. researchgate.net The electronic nature of the substituents on the aromatic ring can influence the ease of this bond activation. The electron-withdrawing carboxylic acid and methoxycarbonyl groups on this compound can affect the electron density at the carbon atom bonded to the bromine, thereby influencing its reactivity in processes like oxidative addition to a metal center.

The bromine substituent makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester. nih.govresearchgate.net This reaction is widely used for the formation of biaryl compounds. The reactivity of bromo-substituted aromatic esters in Suzuki couplings is well-documented. For example, methyl 5-bromobenzofuran-2-carboxylate, a structurally similar compound, has been successfully coupled with a variety of arylboronic acids in high yields. researchgate.net This suggests that this compound would be a suitable substrate for such transformations, allowing for the synthesis of a wide range of 5-aryl-isophthalic acid derivatives.

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 98 |

| 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 96 |

| 4-Methylphenylboronic acid | Methyl 5-(4-methylphenyl)benzofuran-2-carboxylate | 95 |

| 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 97 |

| 3-Methoxyphenylboronic acid | Methyl 5-(3-methoxyphenyl)benzofuran-2-carboxylate | 94 |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, such as styrene, to form a new carbon-carbon bond at the vinylic position. researchgate.netresearchgate.net This reaction is a powerful method for the synthesis of substituted alkenes. The general applicability of the Heck reaction to aryl bromides suggests that this compound would readily undergo this transformation, providing access to stilbene (B7821643) and cinnamic acid derivatives.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netorganic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. This compound is expected to be a suitable substrate for this reaction, enabling the introduction of an alkynyl group at the 5-position of the isophthalic acid framework.

Nucleophilic Displacement Strategies

Nucleophilic displacement on an aromatic ring, particularly an aryl halide, is generally challenging but can be achieved under specific conditions. libretexts.orgchemguide.co.ukbyjus.com The reactivity of aryl halides towards nucleophilic aromatic substitution (SNAr) is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net In the case of this compound, the methoxycarbonyl and carboxylic acid groups are meta to the bromine atom, which does not provide the necessary activation for a classical SNAr mechanism.

However, nucleophilic substitution may still be possible under forcing conditions or via alternative mechanisms such as the benzyne mechanism. The benzyne mechanism involves the elimination of HBr followed by the addition of a nucleophile to the highly reactive benzyne intermediate. This pathway often leads to a mixture of regioisomers.

While specific examples of nucleophilic displacement on this compound are scarce, studies on related dibrominated aromatic compounds can provide insights. For instance, the nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis( organic-chemistry.orglibretexts.orgchemicalbook.comthiadiazole) with morpholine (B109124) has been shown to yield both mono- and bis-substituted products depending on the reaction conditions. researchgate.net This suggests that with a suitable nucleophile and optimized conditions, the bromine atom of this compound could potentially be displaced.

Functional Group Interconversions and Advanced Transformations

Beyond cross-coupling and substitution reactions, this compound and its precursors can undergo a variety of functional group interconversions. These transformations are crucial for the synthesis of more complex molecules.

Oxidation Reactions (e.g., of methyl groups in precursors to carboxylic acids)

The synthesis of this compound can be envisioned from precursors containing a methyl group, which can be oxidized to a carboxylic acid. For example, 3-bromo-5-methylbenzoic acid is a known compound that could serve as a key intermediate. chemicalbook.comsigmaaldrich.comchemicalbook.com The oxidation of the methyl group in a precursor like 1-bromo-3,5-dimethylbenzene (B43891) can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). chemicalbook.com

Table 3: Representative Oxidation of a Methyl-Substituted Precursor

| Starting Material | Oxidizing Agent | Product | Yield |

| 1-bromo-3,5-dimethylbenzene | KMnO₄ | 3-bromo-5-methylbenzoic acid | 29% chemicalbook.com |

| (3-bromo-5-methylphenyl)methanol | KMnO₄ | 3-bromo-5-methylbenzoic acid | 60% chemicalbook.com |

The subsequent esterification of the newly formed carboxylic acid would lead to a diester, which could then be selectively hydrolyzed to afford this compound. Alternatively, a precursor already containing one ester group could be utilized. The oxidation of benzylic C-H bonds can also be achieved using palladium catalysts in the presence of an oxidant. rsc.org Another related transformation is the radical-initiated bromination of a methyl group to a bromomethyl group, which can then be further transformed. google.com

Reduction Reactions (e.g., cyano to amine)

The reduction of a cyano group to an amine is a common and useful transformation in organic synthesis. This reaction can be applied to precursors of this compound derivatives to introduce an amino group. For instance, a precursor such as methyl 3-bromo-5-cyanobenzoate could be reduced to afford methyl 3-amino-5-bromobenzoate.

A variety of reducing agents can be employed for the conversion of nitriles to primary amines, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and other hydride reagents. The choice of reagent depends on the presence of other functional groups in the molecule. For a substrate containing an ester group, chemoselective reduction of the nitrile can be challenging, but achievable with careful selection of the reducing agent and reaction conditions.

While a specific protocol for the reduction of a cyano-substituted precursor to a derivative of this compound was not found in the surveyed literature, the general applicability of this transformation is well-documented for a wide range of aromatic nitriles.

Role as a Versatile Organic Building Block for Complex Molecule Synthesis

In the field of organic chemistry, "building blocks" are fundamental molecular units that serve as the starting point for constructing more intricate chemical structures. These are typically small, functionalized molecules that can be methodically combined to create larger, more complex target compounds, such as pharmaceuticals and other biologically active substances. The strategic use of well-defined building blocks is a cornerstone of modern synthetic chemistry, enabling the efficient and controlled assembly of complex molecular architectures. semanticscholar.org

This compound exemplifies such a versatile building block. Its structure is characterized by three key functional groups attached to a central benzene ring: a bromine atom, a methoxycarbonyl (methyl ester) group, and a carboxylic acid group. This trifunctional arrangement offers multiple reactive sites, allowing chemists to selectively perform a variety of chemical transformations. The bromine atom is particularly useful for carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira couplings, while the carboxylic acid and ester groups provide handles for amide bond formation, reduction, or other modifications. This multifunctionality makes it a valuable intermediate in multi-step synthetic sequences aimed at producing complex molecular targets. nih.govwhiterose.ac.uk

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Modification of the 3-Bromo-5-(methoxycarbonyl)benzoic Acid Scaffold

Modification at the Carboxylic Acid Group (C1): The carboxylic acid is a key handle for derivatization, most commonly through amide bond formation. Coupling with a diverse range of primary or secondary amines yields a library of amides, introducing various substituents that can modulate lipophilicity, hydrogen bonding capacity, and steric profile. Alternatively, esterification with different alcohols or reduction to a benzyl alcohol further expands the diversity of accessible analogues.

Modification at the Bromo Group (C3): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This position allows for the introduction of a wide array of substituents, fundamentally altering the scaffold's core structure. Common modifications include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form arylalkynes, extending the molecular framework linearly.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with amines.

Modification at the Methoxycarbonyl Group (C5): The ester group can be readily hydrolyzed to the corresponding dicarboxylic acid, which can then be selectively derivatized. Alternatively, it can be reduced to a primary alcohol or reacted with Grignard reagents to introduce further diversity.

These systematic modifications allow for a thorough exploration of the SAR, enabling researchers to correlate specific structural changes with resulting chemical or biological activity.

Impact of Substituent Variation on Reactivity and Functionality

The electronic nature of the substituents on the benzoic acid ring significantly governs the reactivity of the functional groups. In this compound, both the bromine atom and the methoxycarbonyl group are electron-withdrawing, which has a pronounced effect on the molecule's properties.

Acidity: The presence of two electron-withdrawing groups meta to the carboxylic acid increases its acidity (lowers the pKa) compared to unsubstituted benzoic acid. This enhanced acidity can influence its binding characteristics in biological systems and its behavior in chemical reactions.

Reactivity of the Bromine Atom: The electron-withdrawing nature of the other substituents enhances the reactivity of the C-Br bond in oxidative addition steps of cross-coupling reactions. Variation of this halogen substituent (e.g., to Iodo or Chloro) would directly impact this reactivity. For instance, an iodo-analogue would be more reactive in Suzuki or Sonogashira couplings, while a chloro-analogue would be less reactive and may require more specialized catalytic systems.

Reactivity of the Carboxylic Acid: The electronic environment affects the reactivity of the carboxyl group. For example, in Suzuki reactions involving 3-bromobenzoic acid, the conditions can be tailored to achieve coupling, demonstrating the utility of the bromo-substituent as a reactive handle researchgate.net. The additional methoxycarbonyl group in the target scaffold further modulates this reactivity.

The table below illustrates how hypothetical variations at the C3 and C5 positions could influence the molecule's electronic properties and reactivity.

| C3 Substituent | C5 Substituent | Predicted Effect on Acidity (vs. Parent) | Predicted Reactivity in Suzuki Coupling (at C3) |

| -Br (Parent) | -COOCH₃ (Parent) | Baseline | High |

| -I | -COOCH₃ | Higher | Very High |

| -Cl | -COOCH₃ | Higher | Moderate |

| -Br | -NO₂ | Much Higher | Very High |

| -Br | -OCH₃ | Lower | High |

This table is based on established principles of physical organic chemistry.

Bioisosteric Replacements and Their Effects

In medicinal chemistry, bioisosteric replacement is a strategy used to modify a compound's properties while retaining its desired biological activity. For the this compound scaffold, the carboxylic acid group is a common target for such replacement to improve pharmacokinetic profiles.

Classical Bioisosteres: The carboxylic acid can be replaced with other acidic functional groups like tetrazole or acyl sulfonamide. Tetrazoles, for example, are metabolically stable and have a similar pKa and spatial arrangement to a carboxylic acid, often leading to retained or enhanced biological activity.

Non-Classical Bioisosteres: More advanced strategies involve replacing the entire benzoic acid moiety. Research into HIV-1 maturation inhibitors has shown that a C-3 benzoic acid on a larger core can be effectively replaced by structures like a cyclohexene carboxylic acid or a spiro[3.3]hept-5-ene nih.gov. These replacements can alter the vector and exit angle of the acidic group, reduce flexibility, and introduce sp³ character, which can lead to improved potency and pharmacokinetic properties nih.gov.

The effects of these replacements are multifaceted, influencing solubility, metabolic stability, cell permeability, and target binding affinity.

| Original Group | Bioisosteric Replacement | Potential Effects |

| Carboxylic Acid | Tetrazole | Improved metabolic stability, similar acidity, potential for altered binding interactions. |

| Carboxylic Acid | Acyl Sulfonamide | Modulation of acidity, potential for new hydrogen bonding interactions. |

| Phenyl Ring | Cyclohexene/Spirocyclic Alkene | Increased sp³ character, reduced flexibility, potential for improved PK profile nih.gov. |

Stereochemical Considerations in Derivatives and Analog Synthesis

The parent compound, this compound, is achiral and contains no stereocenters. However, stereochemistry becomes a critical consideration during the synthesis of its derivatives, particularly for biological applications where enantiomers or diastereomers often exhibit significantly different activities.

Stereocenters can be introduced through several common synthetic transformations of the scaffold:

Amide Coupling: Reacting the carboxylic acid with a chiral amine introduces a stereocenter.

Esterification: Using a chiral alcohol will result in a chiral ester derivative.

Asymmetric Synthesis: Derivatives synthesized from the scaffold can undergo asymmetric reactions. For example, the reduction of a ketone introduced via a cross-coupling reaction could be performed with a chiral reducing agent to yield a specific enantiomer of a secondary alcohol.

When designing analogues, controlling the stereochemical outcome is crucial. For instance, in the development of HIV maturation inhibitors based on a triterpenoid core, the precise stereochemistry of substituents attached to the core is paramount for activity nih.gov. Similarly, if the this compound scaffold were used to build complex molecules, controlling the stereochemistry of any newly formed chiral centers would be essential to achieving the desired biological effect.

Comparative Studies with Related Halogenated Benzoic Acid Derivatives

Comparing this compound to other halogenated benzoic acids highlights its unique properties and synthetic potential. The presence and position of different substituents dramatically alter the physicochemical and reactive characteristics of the molecule.

Reactivity Comparison: Compared to 3-bromobenzoic acid, the additional electron-withdrawing methoxycarbonyl group in this compound makes the aromatic ring more electron-deficient, potentially increasing its reactivity in certain cross-coupling reactions. In contrast, a compound like 3-Bromo-5-iodobenzoic acid offers two distinct reactive sites for halogen-metal exchange or cross-coupling sigmaaldrich.com. The greater reactivity of the C-I bond allows for selective, stepwise functionalization, first at the iodo-position and subsequently at the bromo-position.

Physicochemical Properties: The substitution pattern affects properties like melting point and solubility. Halogen bonding and other intermolecular interactions play a role in the solid-state packing and, consequently, the melting point. Theoretical studies on compounds like 4-bromo-3-(methoxymethoxy) benzoic acid have been used to predict reactivity and molecular properties, showing how different substitution patterns influence the electronic structure researchgate.net.

The following table provides a comparison of the target compound with related halogenated benzoic acid derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |

| This compound | C₉H₇BrO₄ | 259.06 | Not widely reported | Two electron-withdrawing groups; versatile scaffold for derivatization. |

| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 155-158 | Simpler analogue; baseline for reactivity comparison researchgate.net. |

| 3-Bromo-5-iodobenzoic acid | C₇H₄BrIO₂ | 326.91 | 219-221 sigmaaldrich.com | Two different halogens for selective, stepwise reactions sigmaaldrich.com. |

| 3-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 172 | Contains an electron-donating methoxy (B1213986) group, altering electronic properties nih.gov. |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 252-254 | Isomeric variation, different electronic and steric environment. |

This comparative analysis is essential for selecting the appropriate starting material for a specific synthetic goal, allowing chemists to leverage the distinct reactivity and properties conferred by different substitution patterns.

Methodological Considerations in Research and Development

Optimization of Reaction Conditions and Reagent Selection

The successful synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid hinges on the careful optimization of reaction conditions and the judicious selection of reagents. The primary goal is to achieve a high conversion of the starting material to the desired product while minimizing the formation of byproducts.

Key parameters that are typically optimized include:

Temperature: The reaction temperature can significantly influence the rate of reaction and the selectivity. For bromination reactions, controlling the temperature is crucial to prevent over-bromination or side reactions. For instance, in the synthesis of a related compound, 2-bromo-5-methoxybenzoic acid, the reaction temperature is controlled between 25-30°C. google.com

Reaction Time: Monitoring the reaction over time allows for the determination of the optimal duration to maximize product formation without significant decomposition or byproduct accumulation. A typical reaction time for the bromination of a similar benzoic acid derivative is around 3 hours. google.com

Solvent: The choice of solvent is critical as it affects the solubility of reactants, the reaction rate, and the product isolation. Halogenated hydrocarbons like chloroform and dichloromethane are often employed in bromination reactions. google.com

Catalyst and Initiator: The use of a catalyst or an initiator can be essential for activating the reactants and increasing the reaction rate. In the synthesis of bromo-substituted benzoic acids, a combination of a bromination initiator and a cocatalyst may be used. google.com

The selection of the brominating agent is a critical aspect of the synthesis. Different reagents can offer varying levels of reactivity and selectivity. Common brominating agents include N-bromosuccinimide (NBS) and dibromohydantoin. google.com The choice between these reagents will depend on the specific substrate and the desired outcome of the reaction.

A comparative analysis of different synthetic routes and reagent combinations is often undertaken to identify the most efficient and cost-effective method. For example, a study on the synthesis of 2-bromo-5-methoxybenzoic acid compared different brominating reagents and found that dibromohydantoin in the presence of a catalyst system provided high yields. google.com

Table 1: Example of Reaction Condition Optimization for a Related Bromo-Substituted Benzoic Acid

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Brominating Agent | N-Bromosuccinimide | Dibromohydantoin | Bromine |

| Solvent | Dichloromethane | Chloroform | Acetic Acid |

| Catalyst System | Potassium Bromide / Red Phosphorus | Potassium Bromate / Red Phosphorus | Iron Powder |

| Temperature | 25-30°C | 25-30°C | 75-80°C |

| Yield | 93.4% | 93.6% | Lower, with more isomers |

| Purity | 99.1% | 99.4% | Lower |

This table is illustrative and based on data for a structurally similar compound to demonstrate the principles of optimization. google.com

Strategies for Yield Enhancement and Purity Control

Maximizing the yield of a chemical reaction while ensuring high purity of the final product are paramount objectives in chemical synthesis. For this compound, several strategies can be employed to achieve these goals.

Yield Enhancement:

Stoichiometry of Reactants: Carefully controlling the molar ratios of the reactants is crucial. Using a slight excess of one reactant can sometimes drive the reaction to completion, thereby increasing the yield.

Efficient Mixing: Ensuring thorough mixing of the reactants is important, especially in heterogeneous reactions, to maximize the contact between molecules and improve the reaction rate and yield.

Stepwise Addition of Reagents: In some cases, the slow or portion-wise addition of a reactive reagent can help to control the reaction and prevent the formation of byproducts, leading to a higher yield of the desired product.

Purity Control:

Purification Techniques: After the reaction is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities. Common purification methods for solid organic compounds like this compound include:

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. Solvents such as methanol (B129727), ethanol, and isopropanol are often effective for recrystallizing benzoic acid derivatives. google.com

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase. It is a very effective method for separating complex mixtures and obtaining highly pure products. chemicalbook.com

Washing: Washing the crude product with appropriate solvents can help to remove certain impurities. For example, washing with water can remove inorganic salts, while washing with a non-polar solvent can remove non-polar byproducts.

The effectiveness of these strategies is often evaluated by the final yield and the purity of the isolated product, which can be determined by analytical techniques such as melting point determination, NMR spectroscopy, and chromatography.

Monitoring of Reaction Progress and Intermediate Formation

Continuous monitoring of a chemical reaction is essential to determine its endpoint, identify the formation of any intermediates, and ensure the desired product is being formed efficiently. For the synthesis of this compound, several analytical techniques can be employed for this purpose.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring the progress of a reaction. By spotting small aliquots of the reaction mixture on a TLC plate at different time intervals and developing the plate in a suitable solvent system, one can visualize the disappearance of the starting materials and the appearance of the product and any intermediates. mdpi.com The choice of the mobile phase is crucial for achieving good separation of the spots. For benzoic acid derivatives, mixtures of a non-polar solvent like toluene or hexane and a more polar solvent like ethyl acetate or ethanol are often used. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative and sensitive technique for reaction monitoring. google.com It provides detailed information about the composition of the reaction mixture, allowing for the accurate determination of the concentration of reactants, products, and byproducts over time. This data is invaluable for kinetic studies and for optimizing reaction conditions to maximize yield and purity.

Spectroscopic Techniques (NMR, IR, MS): Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for identifying and characterizing chemical structures. While not typically used for real-time monitoring of the reaction mixture in a standard laboratory setting, they are crucial for analyzing the final product and for identifying the structure of any isolated intermediates. For instance, LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the molecular weight of components in the reaction mixture, aiding in the identification of intermediates. chemicalbook.com

The formation of intermediates can sometimes be observed during a reaction. These are species that are formed and then consumed during the course of the reaction to form the final product. Identifying and characterizing these intermediates can provide valuable insights into the reaction mechanism, which can in turn aid in the optimization of the reaction conditions.

Scale-Up Considerations for Industrial and Large-Scale Synthesis

The transition from a laboratory-scale synthesis to an industrial or large-scale production process presents a unique set of challenges and considerations. The primary goals of scale-up are to ensure that the synthesis is safe, efficient, cost-effective, and environmentally friendly on a larger scale.

Key considerations for the scale-up of the synthesis of this compound include:

Process Safety: A thorough risk assessment must be conducted to identify and mitigate any potential hazards associated with the large-scale reaction. This includes considering the exothermic nature of the reaction, the potential for runaway reactions, and the safe handling of large quantities of chemicals.

Heat and Mass Transfer: As the scale of the reaction increases, the surface area-to-volume ratio decreases, which can lead to challenges in heat dissipation and efficient mixing. Proper reactor design and agitation are crucial to ensure uniform temperature and concentration throughout the reaction vessel.

Cost-Effectiveness: The cost of raw materials, solvents, and energy becomes a significant factor at an industrial scale. The chosen synthetic route should be economically viable, and efforts should be made to minimize waste and recycle solvents where possible. A method that is "suitable for mass production" will typically use cheaper raw materials and have a high yield. google.com

Waste Management and Environmental Impact: The environmental impact of the process must be minimized. This involves reducing the amount of waste generated (three wastes), using less hazardous solvents, and ensuring that any waste is treated and disposed of properly. google.com

Equipment and Infrastructure: The availability of suitable reactors, purification equipment, and other infrastructure is a critical consideration for large-scale production.

Regulatory Compliance: The manufacturing process must comply with all relevant health, safety, and environmental regulations.

A successful scale-up requires a deep understanding of the chemical process and careful planning to address these challenges. The development of a robust and scalable synthetic method is a key step in bringing a chemical compound from the research laboratory to the market.

Addressing Data Discrepancies in Experimental Observations

In the course of research and development, it is not uncommon to encounter discrepancies in experimental data. These can arise from a variety of sources, and it is crucial for scientists to be able to identify, investigate, and resolve these inconsistencies to ensure the reliability and reproducibility of their work.

Potential sources of data discrepancies in the synthesis and analysis of this compound include:

Variability in Raw Materials: The purity and quality of starting materials and reagents can vary between batches and suppliers, which can affect the outcome of a reaction.

Subtle Differences in Experimental Conditions: Small variations in reaction parameters such as temperature, stirring rate, or the rate of addition of reagents can sometimes lead to significant differences in yield, purity, and byproduct formation.

Analytical Errors: Errors in analytical measurements, such as incorrect sample preparation, instrument calibration issues, or misinterpretation of data, can lead to inaccurate results.

Human Error: Mistakes made during the experimental procedure, such as incorrect measurements or deviations from the established protocol, can also contribute to data discrepancies.

When discrepancies are observed, a systematic approach should be taken to investigate the root cause. This may involve:

Reviewing experimental records: A thorough review of laboratory notebooks and data records can help to identify any deviations from the intended procedure.

Re-analyzing samples: Re-analyzing samples using the same or different analytical techniques can help to confirm the initial results and rule out analytical errors.

Repeating the experiment: Repeating the experiment under carefully controlled conditions can help to determine if the discrepancy is reproducible.

Characterizing raw materials: Verifying the purity and identity of the starting materials and reagents can help to rule out issues with raw material quality.

By systematically investigating and addressing data discrepancies, researchers can ensure the integrity of their experimental findings and develop a more robust and reliable synthetic process.

Q & A

Q. What are the key synthetic routes for preparing 3-Bromo-5-(methoxycarbonyl)benzoic acid, and how do reaction conditions influence yield?

A practical six-step synthesis for structurally related brominated benzoic acid derivatives involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. For example, dimethyl terephthalate can serve as a starting material, with bromination achieved using bromine in acetic acid under controlled temperatures (60–70°C), yielding ~24% overall . Optimization of stoichiometry (e.g., 1.2 eq. Br₂) and purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

- NMR : H and C NMR identify substitution patterns. For example, the methoxycarbonyl group shows a singlet at δ ~3.9 ppm (H) and δ ~165 ppm (C, carbonyl) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using mobile phases like acetonitrile/0.1% formic acid .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 273.95 for C₉H₇BrO₄) .

Q. How can solubility and stability challenges be addressed during experimental workflows?

The compound’s limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO or DMF) for reactions. Stability studies under varying pH (4–9) and temperatures (4°C vs. 25°C) reveal degradation via ester hydrolysis; thus, storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for brominated benzoic acid derivatives?

X-ray crystallography using SHELXL (version 2018/3) enables refinement of twinned or high-resolution structures. For example, anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis clarify disorder in bromine substituents, with R₁ values <5% achievable via iterative least-squares refinement .

Q. How do electronic effects of the methoxycarbonyl group influence regioselective functionalization?

DFT calculations (B3LYP/6-311+G(d,p)) show the methoxycarbonyl group directs electrophilic substitution to the para position via resonance stabilization. Experimental validation: Sonogashira coupling with terminal alkynes under Pd(PPh₃)₄ catalysis selectively modifies the bromide site, yielding triisopropylsilylethynyl derivatives (75–80% yield) .

Q. What role does this compound play in metal-organic framework (MOF) design?

As a linker, its carboxylate and bromide groups facilitate coordination with transition metals (e.g., Zn²⁺ or Cu²⁺). Adsorption studies using modified activated carbon show enhanced Co²⁺ uptake (up to 120 mg/g) due to chelation at the benzoic acid moiety, verified by FTIR and BET surface area analysis .

Methodological Guidance

Q. How to optimize reaction scalability for multi-step syntheses involving brominated intermediates?

Pilot-scale batches (70 kg/batch) employ flow chemistry for exothermic steps (e.g., bromination), ensuring temperature control (<5°C deviation). Process analytical technology (PAT) monitors intermediates via in-line Raman spectroscopy, reducing impurities (e.g., di-brominated byproducts <2%) .

Q. What computational tools predict feasible retrosynthetic pathways for derivatives?

AI-driven platforms (e.g., Template_relevance Reaxys) prioritize one-step routes using databases like PISTACHIO. For example, methyl esterification of 5-bromo-3-nitrobenzoic acid with MeOH/H₂SO₄ (80°C, 12 hr) is predicted with 89% plausibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.